

Spectroscopic data for 2-(4-Chlorophenoxy)azetidine verification

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)azetidine
CAS No.: 220510-76-9
Cat. No.: B13922597

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Spectroscopic Verification Guide: 3-(4-Chlorophenoxy)azetidine

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, QC Managers

Part 1: Executive Technical Summary

In drug discovery, the azetidine ring serves as a critical bioisostere for cyclobutane or piperidine, often improving metabolic stability and lowering lipophilicity. However, the synthesis of phenoxy-substituted azetidines is prone to regioisomeric impurities and ring-opening polymerization.

This guide provides a definitive spectroscopic framework to validate 3-(4-Chlorophenoxy)azetidine (Target) and distinguish it from its structural alternatives: the unstable 2-isomer (Regioisomer) and the Ring-Opened Amino Alcohol (Hydrolysis Impurity).

The Verification Logic (Self-Validating System)

To confirm identity, we rely on Symmetry Analysis via NMR.

- Target (3-Substituted): Possesses a plane of symmetry (or pseudo-symmetry) rendering the C2 and C4 protons chemically equivalent.
- Alternative (2-Substituted): Lacks symmetry; the C2 proton is unique (anomeric), creating a distinct, complex splitting pattern.

Part 2: Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Profiling

The following data represents the standard fingerprint for the HCl salt of the target compound in DMSO-d6.

Table 1: ¹H NMR Comparative Analysis (400 MHz, DMSO-d6)

Assignment	Target: 3-(4-Chlorophenoxy)azetidine	Alternative: 2-Isomer (Theoretical)	Alternative: Ring-Opened (Impurity)
Azetidine Ring (C2/C4)	δ 3.90 – 4.40 ppm (Multiplet, 4H)Key Feature: Chemical Equivalence	δ 3.5 & 4.2 ppm (Distinct signals)Key Feature: Asymmetry	N/A (Loss of ring strain shifts)
Methine (C3 vs C2)	δ 5.15 ppm (Quintet, 1H, J=6.5 Hz)Position: C3 (Ether linkage)	δ 5.80 ppm (Doublet/Singlet)Position: C2 (Hemiaminal)	δ 4.05 ppm (CH ₂ -CH-O)Open chain shift
Amine (NH/NH ₂)	δ 9.40 ppm (Broad sing, 2H, HCl salt)	Unstable (Likely imine formation)	δ 7.80 ppm (Primary amine/Ammonium)
Aromatic (Ar-H)	δ 6.95 (d), 7.35 (d) (AA'BB' System)	δ 6.95 (d), 7.35 (d) (Similar)	δ 6.90 (d), 7.30 (d) (Similar)

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Analyst Insight: The diagnostic signal is the C3 methine quintet at ~5.15 ppm. If this signal appears as a doublet or is shifted downfield >5.5 ppm, suspect the 2-isomer or acetal formation.

Table 2: ¹³C NMR Shift Correlation (100 MHz, DMSO-d₆)

Carbon Environment	Chemical Shift (δ ppm)	Structural Validation
C-O (Aromatic)	155.8	Confirms ether linkage.
C-Cl (Aromatic)	125.4	Confirms para-chloro substitution.
Ar-CH	116.5, 129.8	Typical p-substituted benzene pattern.
C3 (Azetidine)	66.2	Diagnostic for ether attachment at C3.
C2/C4 (Azetidine)	52.4	Critical Check: Single peak confirms symmetry. Two peaks here indicate the 2-isomer.

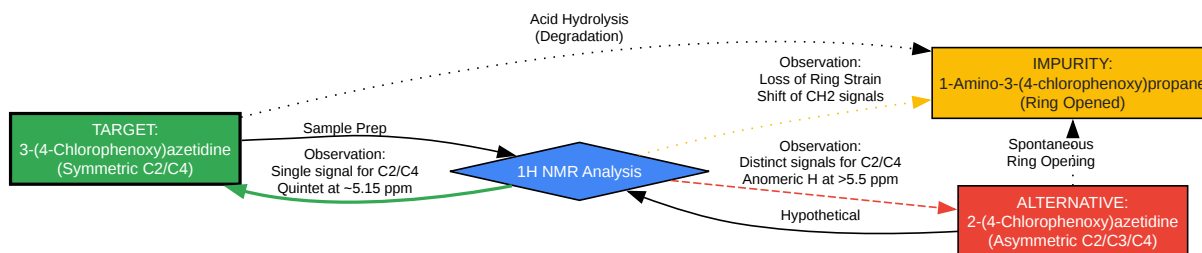
Mass Spectrometry (LC-MS)

- Ionization Mode: ESI (+)
- Molecular Formula: C₉H₁₀ClNO
- Exact Mass: 183.05

Parameter	Target Data	Interpretation
Parent Ion [M+H] ⁺	184.1 m/z	Confirms molecular weight.
Isotope Pattern	3:1 ratio (184:186)	Confirms presence of one Chlorine atom ().
Fragmentation (MS2)	184 → 127	Loss of Azetidine ring (C ₃ H ₅ N, 57 Da). Leaves chlorophenol cation.
Fragmentation (MS2)	184 → 58	Loss of chlorophenoxy group. Leaves azetidinium ion.

Part 3: Visualization of Structural Logic

The following diagram illustrates the structural divergence between the target and its alternatives, highlighting the symmetry breakpoints detectable by NMR.



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Caption: Structural logic flow distinguishing the symmetric target (Green) from the asymmetric 2-isomer (Red) and ring-opened impurities (Yellow) via NMR.

Part 4: Experimental Protocol

Objective: Confirm identity and rule out regioisomeric contamination.

Step 1: Sample Preparation

- Weigh 10-15 mg of the candidate compound (HCl salt preferred for stability).
- Dissolve completely in 0.6 mL DMSO-d6. Note: CDCl3 may be used for the free base, but DMSO is superior for resolving ammonium protons.
- Ensure the solution is clear; filter if turbidity persists (indicates inorganic salts or polymerization).

Step 2: Acquisition Parameters (Standard 400 MHz)

- Pulse Sequence: zg30 (Standard proton)
- Scans: 16 (Sufficient for >95% purity)
- Relaxation Delay (D1): 1.0 sec (Increase to 5.0 sec for quantitative integration)
- Temperature: 298 K

Step 3: Data Interpretation Workflow

- Check the Aromatic Region (6.5 - 7.5 ppm): Confirm the AA'BB' pattern. Integration must equal 4H.
- Verify the "Butterfly" Wings (3.5 - 4.5 ppm): Look for the azetidine ring protons. In the 3-isomer, these appear as complex multiplets but generally integrate to 4H together.
 - Pass Criteria: No distinct singlet/doublet in the anomeric region (5.5 - 6.5 ppm).
- The "Quintet" Test (5.0 - 5.3 ppm): Locate the single proton at C3. It must be a quintet (splitting by 4 adjacent protons).
 - Fail Criteria: If this signal is a triplet, the ring might be opened.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11534346, 3-(4-Chlorophenoxy)azetidine. Retrieved from [[Link](#)]

- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. *Organic Preparations and Procedures International*. (General reference for Azetidine NMR characteristics).
- To cite this document: BenchChem. [Spectroscopic data for 2-(4-Chlorophenoxy)azetidine verification]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13922597/docs#spectroscopic-data-for-2-4-chlorophenoxy-azetidine-verification\]](https://www.benchchem.com/product/b13922597/docs#spectroscopic-data-for-2-4-chlorophenoxy-azetidine-verification)

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